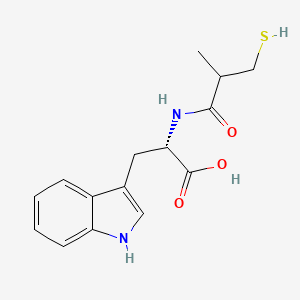
3-Azido-1-oxo-1lambda~5~-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1-oxo-1lambda~5~-pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an azido group in its structure makes it a valuable intermediate in various chemical reactions and synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the amination of 2-azido-3-chloropyrazine with pyrazole or 1,2,4-triazole, resulting in the formation of 2-azido-3-(1H-pyrazol-1-yl)pyrazine . This reaction often requires specific conditions such as the presence of a base and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Azido-1-oxo-1lambda~5~-pyrazine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-1-oxo-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Aplicaciones Científicas De Investigación
3-Azido-1-oxo-1lambda~5~-pyrazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Azido-1-oxo-1lambda~5~-pyrazine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. These interactions can inhibit or activate specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazolo[1,5-a]pyrazine: Known for its applications in medicinal chemistry and as a fluorescent probe.
3(5)-Aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.
Pyrrolopyrazine Derivatives: Exhibits a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
3-Azido-1-oxo-1lambda~5~-pyrazine is unique due to its azido group, which provides versatility in chemical reactions and potential for diverse applications in various fields. Its ability to undergo click chemistry reactions makes it a valuable tool in synthetic and medicinal chemistry.
Propiedades
Número CAS |
77888-18-7 |
|---|---|
Fórmula molecular |
C4H3N5O |
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
3-azido-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C4H3N5O/c5-8-7-4-3-9(10)2-1-6-4/h1-3H |
Clave InChI |
ADDJIHSJMCLNBB-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC(=N1)N=[N+]=[N-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


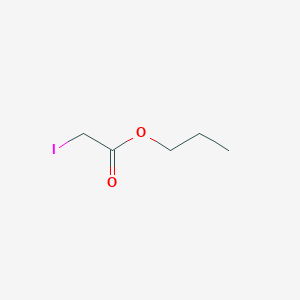
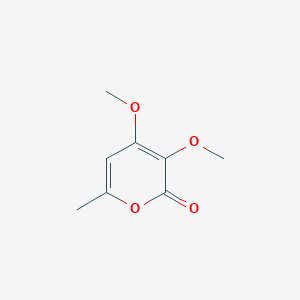

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)



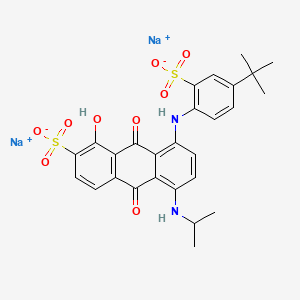
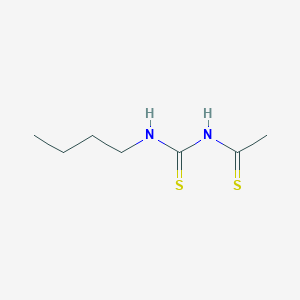
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
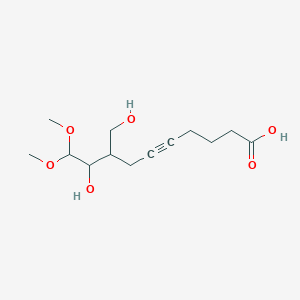

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)
